molecular formula C15H23N3O3 B2808712 Tert-butyl 9-oxo-5-(prop-2-yn-1-yl)-2,5,8-triazaspiro[3.6]decane-2-carboxylate CAS No. 2094844-03-6

Tert-butyl 9-oxo-5-(prop-2-yn-1-yl)-2,5,8-triazaspiro[3.6]decane-2-carboxylate

Cat. No.: B2808712
CAS No.: 2094844-03-6
M. Wt: 293.367
InChI Key: AAJMBIKBCXZRKA-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxo-5-(prop-2-yn-1-yl)-2,5,8-triazaspiro[3.6]decane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 9-oxo-5-(prop-2-yn-1-yl)-2,5,8-triazaspiro[3.6]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a cyclization agent under controlled temperature conditions.

    Introduction of Functional Groups: The introduction of the prop-2-yn-1-yl group and other functional groups can be achieved through substitution reactions. Common reagents for these steps include alkyl halides and appropriate nucleophiles.

    Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are used to protect sensitive functional groups during the synthesis. These groups are later removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-oxo-5-(prop-2-yn-1-yl)-2,5,8-triazaspiro[3.6]decane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 9-oxo-5-(prop-2-yn-1-yl)-2,5,8-triazaspiro[3.6]decane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl 9-oxo-5-(prop-2-yn-1-yl)-2,5,8-triazaspiro[3.6]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • 2-Propenyl-2-propynylcarbamic acid tert-butyl ester

Uniqueness

Tert-butyl 9-oxo-5-(prop-2-yn-1-yl)-2,5,8-triazaspiro[3.6]decane-2-carboxylate is unique due to its spirocyclic structure and the presence of multiple functional groups, which provide a diverse range of chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack the same level of complexity and versatility.

Properties

IUPAC Name

tert-butyl 9-oxo-5-prop-2-ynyl-2,5,8-triazaspiro[3.6]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-5-7-18-8-6-16-12(19)9-15(18)10-17(11-15)13(20)21-14(2,3)4/h1H,6-11H2,2-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJMBIKBCXZRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NCCN2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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